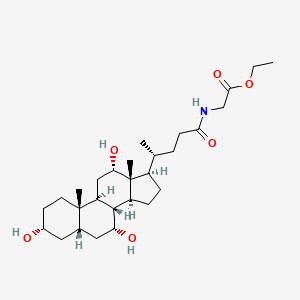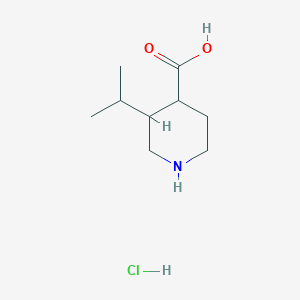
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride, also known as 3-isopropylpiperidine-4-carboxylic acid hydrochloride, is a chemical compound with the CAS Number: 2361744-27-4 . It has a molecular weight of 207.7 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
Piperidines, such as 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The Petrenko-Kritschenko reaction is a classic multicomponent-name reaction that is closely related to the synthesis of piperidones .Molecular Structure Analysis
The InChI code for 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H . This code provides a unique identifier for the molecular structure of the compound. Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Carboxylic acids, like the one present in this compound, are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .Scientific Research Applications
Comprehensive Analysis of 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride (EN300-7427497) Applications
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride, known as EN300-7427497, is a piperidine derivative with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Drug Design and Synthesis: Piperidine derivatives like EN300-7427497 are crucial in the pharmaceutical industry for drug design. They serve as key building blocks in synthesizing a wide range of therapeutic agents. The piperidine moiety is a common feature in many FDA-approved drugs due to its versatility and pharmacological relevance .
Anticancer Agents: Research indicates that piperidine derivatives exhibit properties useful in cancer treatment. They can act as intermediates in creating compounds with antiproliferative and antimetastatic effects, potentially leading to new anticancer medications .
Antimicrobial and Antifungal Applications: EN300-7427497 may be used to develop new antimicrobial and antifungal agents. Piperidine compounds have shown efficacy against a variety of microbial and fungal pathogens, which is essential for addressing antibiotic resistance .
Antiviral and Antimalarial Research: The piperidine nucleus is being explored for its antiviral and antimalarial capabilities. Derivatives of piperidine are part of ongoing research to find novel treatments for viral infections and malaria .
Analgesic and Anti-inflammatory Drugs: Piperidine derivatives are known to possess analgesic and anti-inflammatory properties. EN300-7427497 could be instrumental in synthesizing new pain relief and anti-inflammatory drugs, improving patient comfort and recovery .
Neurodegenerative Disease Treatment: Compounds containing the piperidine structure, such as EN300-7427497, are being investigated for their potential in treating neurodegenerative diseases like Alzheimer’s, offering hope for new therapeutic strategies .
Cardiovascular Drug Development: The piperidine core of EN300-7427497 can be utilized in developing drugs for cardiovascular diseases. Its derivatives can play a role in creating treatments for conditions such as hypertension .
Psychiatric Medication: Due to the psychoactive properties of some piperidine derivatives, EN300-7427497 could be explored for its application in psychiatric medication, contributing to the treatment of disorders like schizophrenia .
properties
IUPAC Name |
3-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWVHVFAXJFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

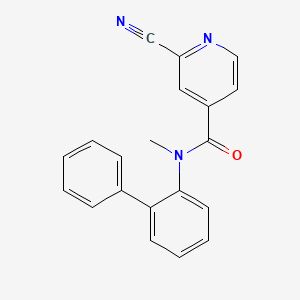
![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)
![6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2897236.png)
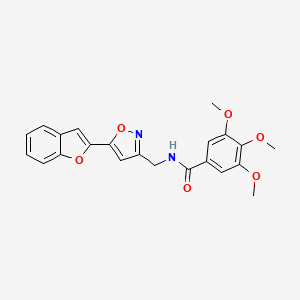
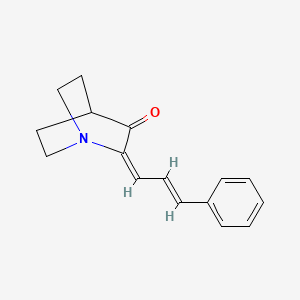
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)
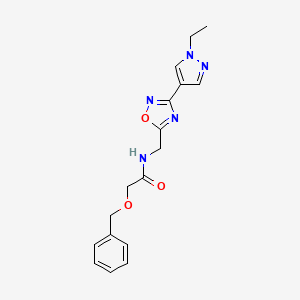
![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
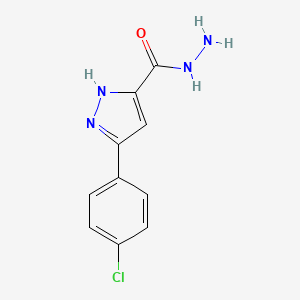
![N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2897249.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2897250.png)
![3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B2897251.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)
